molecular formula C21H19N5O2 B12274680 N-(2-cyanophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide

N-(2-cyanophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide

Cat. No.: B12274680
M. Wt: 373.4 g/mol
InChI Key: BWYYXRBJDHQMJB-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide is a complex organic compound that features a cyanophenyl group and a pyrazolylphenyl group linked through an ethanediamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyanophenyl Intermediate: The starting material, 2-bromobenzonitrile, undergoes a nucleophilic substitution reaction with an amine to form the 2-cyanophenyl intermediate.

    Formation of the Pyrazolylphenyl Intermediate: 4-bromoacetophenone reacts with 1-methyl-1H-pyrazole in the presence of a base to form the 4-(1-methyl-1H-pyrazol-4-yl)phenyl intermediate.

    Coupling Reaction: The two intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-cyanophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-1-phenyl-1H-pyrazol-3-yl)acetamide
  • N-(2-cyano-3-phenyl-1H-pyrazol-4-yl)acetamide
  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide

Uniqueness

N-(2-cyanophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide is unique due to its specific structural features, such as the presence of both cyanophenyl and pyrazolylphenyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

N'-(2-cyanophenyl)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]oxamide

InChI

InChI=1S/C21H19N5O2/c1-26-14-18(13-24-26)16-8-6-15(7-9-16)10-11-23-20(27)21(28)25-19-5-3-2-4-17(19)12-22/h2-9,13-14H,10-11H2,1H3,(H,23,27)(H,25,28)

InChI Key

BWYYXRBJDHQMJB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC=C3C#N

Origin of Product

United States

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